5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a sulfonyl group, and a dimethylpyrimidine-dione moiety, making it a versatile candidate for various chemical reactions and biological studies.
Mechanism of Action
Target of Action
It is known that the compound is part of a class of functionalized oxazoles . Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry .
Mode of Action
The compound incorporates amino and sulfonamide functionalities into the oxazole scaffold, as they have shown potential for interacting with biological targets
Biochemical Pathways
It was observed that similar compounds increased the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA damage and could indicate the involvement of DNA repair pathways.
Result of Action
The compound is part of a research focus on the synthesis and in vitro anticancer evaluation of functionalized oxazoles . No potent inhibitors of malignant cell growth were identified among the tested compounds . Nevertheless, the substances were categorized into two distinct groups based on their activity profile. One group displayed pronounced anticancer activity against breast cancer and melanoma cell lines, while the other exhibited a moderate effect primarily on renal cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, while the sulfonyl group is often added via sulfonation reactions using sulfonyl chlorides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenated reagents (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the sulfonyl and pyrimidine-dione groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5: Contains a similar pyrimidine structure but with different substituents.
4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: Features a complex triazabicyclo structure with fluorophenyl and piperazine groups.
Uniqueness
The uniqueness of 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the pyrimidine-dione moiety contributes to its stability and potential therapeutic effects.
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4S/c1-18-11-14(15(22)19(2)16(18)23)26(24,25)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHFACKSWAWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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